Cas no 1805439-15-9 (Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate)

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure features multiple fluorine substituents, including difluoromethyl and trifluoromethyl groups, which enhance its metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The methoxy and carboxylate ester functionalities further contribute to its reactivity, enabling versatile derivatization. This compound is particularly noted for its potential in developing crop protection agents due to its ability to modulate biological activity. High purity and well-defined synthetic pathways ensure consistent performance in industrial and laboratory applications.
Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate structure
1805439-15-9 structure
Product Name:Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate
CAS No:1805439-15-9
MF:C10H8F5NO3
MW:285.167440414429
CID:4803902
Update Time:2025-06-20

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate
    • Inchi: 1S/C10H8F5NO3/c1-18-8-6(7(11)12)4(10(13,14)15)3-5(16-8)9(17)19-2/h3,7H,1-2H3
    • InChI Key: KJCHXMLEOMYJIM-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)N=C(C=1C(F)F)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 323
  • XLogP3: 2.8
  • Topological Polar Surface Area: 48.4

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805439-15-9): A Comprehensive Overview

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805439-15-9) is a highly specialized compound with significant applications in the fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential in developing novel therapeutic agents and agrochemicals. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate is a pyridine derivative with a complex structure that includes difluoromethyl, methoxy, and trifluoromethyl substituents. The molecular formula of this compound is C12H8F5N1O3, and its molecular weight is approximately 307.19 g/mol. The presence of fluorine atoms in the molecule imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, which are crucial for its potential applications in drug design.

The compound exhibits excellent thermal stability and solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for various synthetic transformations and biological assays. Additionally, the presence of the methoxy group enhances the compound's reactivity and electronic properties, contributing to its versatility in chemical reactions.

Synthesis Methods

The synthesis of methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate involves several well-established synthetic routes. One common method involves the reaction of 2-methoxy-4-trifluoromethylpyridine with difluoroacetyl chloride followed by esterification with methanol. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and environmental friendliness. These methods typically involve the coupling of a suitable pyridine derivative with a difluoroalkylating agent in the presence of a palladium catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.

Applications in Pharmaceutical Research

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate has shown promising potential in pharmaceutical research, particularly in the development of new drugs for various diseases. Recent studies have focused on its use as an intermediate in the synthesis of novel compounds with therapeutic properties.

In one notable study, researchers at a leading pharmaceutical company investigated the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The resulting compounds exhibited potent antiviral activity against several strains of influenza virus, making them promising candidates for further development.

Additionally, methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate has been explored for its potential as an inhibitor of specific enzymes involved in cancer progression. Preliminary studies have shown that derivatives of this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy.

Applications in Agrochemicals

Beyond pharmaceutical applications, methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate has also found use in the development of agrochemicals. Its unique structure makes it an attractive candidate for designing new pesticides with improved efficacy and reduced environmental impact.

In a recent study published in the Journal of Agricultural and Food Chemistry, researchers demonstrated that derivatives of this compound exhibited excellent insecticidal activity against several economically important pests. The compounds were found to be highly effective at low concentrations, making them suitable for use in integrated pest management strategies.

Recent Research Findings

The ongoing research on methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate continues to uncover new insights into its properties and potential applications. One recent study focused on optimizing the synthetic route to improve yield and reduce costs. The researchers developed a novel one-pot synthesis method that significantly simplified the production process while maintaining high purity standards.

In another study, scientists explored the pharmacokinetic properties of this compound to better understand its behavior in biological systems. The results showed that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, which are essential characteristics for drug candidates.

Conclusion

Methyl 3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805439-15-9) is a versatile compound with significant potential in both pharmaceutical and agrochemical research. Its unique chemical structure imparts valuable properties that make it an attractive candidate for developing novel therapeutic agents and pesticides. Ongoing research continues to expand our understanding of this compound's capabilities, paving the way for innovative applications in various fields.

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